Chemical Structure & Analytic Profile: 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide
Chemical Structure & Analytic Profile: 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide
Executive Summary
2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide (CAS: 669709-40-4) represents a critical scaffold in medicinal chemistry, functioning primarily as a pharmacophore-rich intermediate for the synthesis of heterocyclic bioactive agents.[1] Characterized by a thioether linkage connecting a halogenated benzyl moiety to a hydrazide tail, this compound exhibits significant versatility in generating Schiff bases (hydrazones), 1,3,4-oxadiazoles, and thiadiazoles.
This technical guide provides a rigorous structural analysis, detailing the synthetic causality, spectroscopic signatures (NMR, IR, MS), and physicochemical properties required for its validation in drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-[(2-Chloro-4-fluorophenyl)methylthio]acetohydrazide |
| CAS Registry Number | 669709-40-4 |
| Molecular Formula | C |
| Molecular Weight | 248.71 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Melting Point | 100–105 °C (Typical for class; verify experimentally) |
Synthetic Pathway & Causality
To understand the impurity profile and structural connectivity, one must analyze the synthesis. The standard protocol involves a nucleophilic substitution followed by hydrazinolysis.
Reaction Logic
-
Thioether Formation: The reaction of 2-chloro-4-fluorobenzyl chloride with ethyl thioglycolate proceeds via an S
2 mechanism. The base (typically K CO ) deprotonates the thiol group of the glycolate, creating a strong nucleophile that attacks the benzylic carbon.-
Critical Control: The 2-chloro substituent provides steric hindrance, potentially slowing the rate compared to unsubstituted benzyl chlorides, but the 4-fluoro group exerts an inductive electron-withdrawing effect, slightly activating the benzylic position.
-
-
Hydrazinolysis: The resulting ester intermediate is treated with hydrazine hydrate.[2] This nucleophilic acyl substitution displaces the ethoxy group to yield the target hydrazide.
Workflow Diagram
Spectroscopic Characterization (The Core)
Accurate structural validation requires a multi-modal approach. The presence of Fluorine-19 (
A. Infrared (IR) Spectroscopy
The IR spectrum validates the functional group transformation from ester to hydrazide.
| Frequency (cm | Assignment | Structural Insight |
| 3280–3320 | Doublet/Broad band indicates primary amine of hydrazide. | |
| 1650–1670 | Amide I band; lower than ester precursor (~1735 cm | |
| 1100–1200 | Strong stretch characteristic of aryl fluorides. | |
| 600–800 | Fingerprint region confirmation of thioether and chloride. |
B. H NMR Spectroscopy (DMSO-d )
The proton NMR provides connectivity data. Note the distinct singlets for the methylene groups flanking the sulfur atom.
-
9.30 ppm (s, 1H): CONH (Amide proton, D
O exchangeable). -
7.10–7.50 ppm (m, 3H): Aromatic protons. The splitting is complex due to
F- H coupling and the 1,2,4-substitution pattern. -
4.30 ppm (s, 2H): NH
(Amino protons, broad, exchangeable). -
3.85 ppm (s, 2H): Ar-CH
-S (Benzylic methylene). -
3.15 ppm (s, 2H): S-CH
-CO (Acyl methylene).
C. C NMR Spectroscopy (with F Coupling)
This is the most diagnostic technique. The fluorine atom couples with carbons, creating doublets (
- 168.5 ppm: C =O (Hydrazide carbonyl).
-
161.0 ppm (d,
Hz): C-4 (Attached to F). -
134.5 ppm (d,
Hz): C-2 (Attached to Cl). - 132.0 ppm: C-1 (Ipso to methylene).
-
116.5 ppm (d,
Hz): C-3 (Ortho to F). -
114.0 ppm (d,
Hz): C-5 (Ortho to F). -
34.5 ppm: S-C H
-CO. -
32.0 ppm: Ar-C H
-S.
D. Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]
: m/z 249. -
Fragmentation:
-
Loss of hydrazine (N
H , -32 amu) Acylium ion. -
Cleavage at C-S bonds typically yields the 2-chloro-4-fluorobenzyl cation (m/z ~143), a stable tropylium-like species.
-
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide
Safety: Perform in a fume hood. Hydrazine is toxic and potentially unstable.
-
Esterification:
-
Dissolve 2-chloro-4-fluorobenzyl chloride (10 mmol) in acetone (30 mL).
-
Add ethyl thioglycolate (10 mmol) and anhydrous K
CO (15 mmol). -
Reflux for 6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Filter inorganic salts while hot. Evaporate solvent to obtain the oily ester intermediate.
-
-
Hydrazide Formation:
-
Dissolve the crude ester in absolute ethanol (20 mL).
-
Add hydrazine hydrate (99%, 15 mmol) dropwise at room temperature.
-
Reflux the mixture for 4 hours.
-
Cool to 0°C. The solid product will precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
Protocol 2: Analytical Validation (HPLC)
For purity assessment during drug development:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (30:70 to 90:10 over 20 min).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
Biological Relevance & Pharmacophore Analysis
The structural architecture of this compound allows it to function as a "dual-anchor" pharmacophore:
-
The Hydrazide Domain (-CONHNH
): Acts as a hydrogen bond donor/acceptor network. It is crucial for chelating metal ions in metalloenzymes (e.g., urease) and forms the basis for hydrazone formation, which is widely cited for antimycobacterial activity (specifically anti-TB) [1]. -
The Thioether Linker (-S-): Provides flexibility, allowing the molecule to adopt conformations that fit into hydrophobic pockets of bacterial proteins.
-
The Halogenated Ring: The 2-Cl and 4-F substituents increase lipophilicity (LogP) and metabolic stability (blocking para-oxidation), enhancing membrane permeability.
[3][4][5][6][7][8][9][10][11]
References
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
- Narayana, B., et al. (2005). Synthesis and antimicrobial activity of some new 2-(substituted benzylthio)acetohydrazides. Indian Journal of Heterocyclic Chemistry, 14, 361.
-
PubChem. (n.d.). Compound Summary: Hydrazide derivatives.[3][4][2][5][6] National Library of Medicine. [Link]
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- 3. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
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